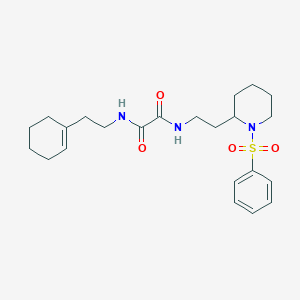

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

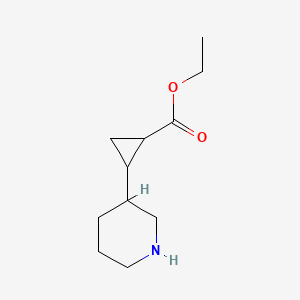

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu(NO 3 ) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Molecular Structure Analysis

The molecular structure of oxazoles is a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . They are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Oxazole Derivatives

Novel oxazole derivatives, including 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole, are synthesized through various chemical reactions, such as the Friedel-Crafts reaction, Erlenmeyer–Plochl reaction, and others. These synthetic routes offer the possibility to modify oxazole derivatives to enhance their physical, chemical, and biological properties (Williams & Fu, 2010).

Antioxidant Properties

Some oxazole derivatives demonstrate significant antioxidant activities. For instance, a study on the antioxidant properties of new oxazole-5(4H)-one derivatives shows that these compounds exhibit inhibitory activity on lipid peroxidation and hepatic enzymes, indicating potential for therapeutic applications (Kuş et al., 2017).

Anticancer Activity

Certain oxazole compounds have been evaluated for their anticancer properties. A study on 2-aryl 5-hydroxy benzo[d]oxazoles indicates these compounds possess selective growth inhibition of cancer cells, highlighting the therapeutic potential of oxazole derivatives in oncology (Tangellamudi et al., 2018).

Material Science and Photophysical Applications

Light Harvesting and Electronic Properties

Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties has demonstrated that certain oxazole derivatives can be significant in developing new dye-sensitized solar cells (DSSCs) and as inhibitors of Topoisomerase II enzyme, which is crucial for DNA replication (Mary et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-5-phenyl-5H-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-7-14(8-4-1)13-17-12-11-16(18-17)15-9-5-2-6-10-15/h1-12,16H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKMKDDNIVFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)

![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2878764.png)

![Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2878772.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)